2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione

IDO1 Inhibition Immuno-Oncology Enzyme Inhibition

Many labs struggle to source potent, dual IDO1/15-LOX1 inhibitors. This compound solves that. - >18,000-fold more potent than C-linked analogs for IDO1 inhibition. - Ki=120nM on 15-LOX1, superior to reference NDGA (IC50=30µM). - Serves as both masked amine and alkoxy radical precursor for efficient synthesis.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 329698-13-7
Cat. No. B3001641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione
CAS329698-13-7
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCC(C=C)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H11NO3/c1-3-8(2)16-13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3
InChIKeyDPOPIOOTOIHQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione: IDO1/15-LOX1 Inhibitor & Radical Precursor


2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 329698-13-7) is an N-alkoxyphthalimide derivative featuring an isoindole-1,3-dione core with a but-3-en-2-yloxy substituent, molecular formula C12H11NO3 and molecular weight 217.22 g/mol . It belongs to the broader class of N-substituted phthalimides, which are recognized as versatile intermediates in organic synthesis and as scaffolds in medicinal chemistry [1]. Unlike its C-linked analogs or simpler allyloxy variants, this compound exhibits a unique combination of an alkoxy linkage and an allylic alkene, which are both critical for its biological and chemical properties. It has been reported as a potent inhibitor of two distinct targets: human indoleamine 2,3-dioxygenase 1 (IDO1) and human arachidonate 15-lipoxygenase (15-LOX1) [2][3].

Dual enzyme inhibition Reported IDO1 and 15-LOX1 pathway study context
Radical precursor chemistry N-alkoxyphthalimide class enables mild photochemical alkoxy radical generation
Synthetic intermediate Masked amine and radical handle in one scaffold for step-efficient synthesis

Irreplaceability of 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione


The N-alkoxyphthalimide scaffold, as found in 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione, is functionally distinct from its direct C-linked analog, 2-(but-3-en-2-yl)isoindoline-1,3-dione (CAS 7065-05-6), which features a carbon-nitrogen bond to the phthalimide nitrogen. This difference in linkage fundamentally alters both the biological and chemical properties of the molecule. The N-alkoxy bond is considerably weaker, enabling the compound to act as a bench-stable precursor for generating reactive alkoxy radicals under mild conditions, a feature absent in the more stable C-linked analogs [1]. This mechanism is critical for its reported inhibitory activities [2]. Furthermore, the specific stereochemistry of the but-3-en-2-yl group influences target recognition, as seen in its potent inhibition of 15-LOX1, which is not a universal property of all phthalimide derivatives [3]. Therefore, substituting this compound with a close analog in a research or industrial protocol can lead to a complete loss of function, whether it be target inhibition or radical generation.

Target Feature
Substitution Mismatch
N-alkoxy linkage Enables weak bond fragmentation for radical generation.
C-linked analog (CAS 7065-05-6) May not release alkoxy radicals under mild conditions; IDO1 inhibition differs significantly.
2-methyl substitution on allyl Appears critical for 15-LOX1 recognition and potency.
Simpler N-alkoxyphthalimide analogs 15-LOX1 activity may shift; reported 62-fold difference in comparable assays.

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione: Potency Comparison


IDO1 Inhibition: Head-to-Head vs. C-Linked Analog

In a direct, cross-study comparable analysis of IDO1 inhibition using identical assay conditions, 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione demonstrates dramatically higher potency compared to the C-linked analog 2-(but-3-en-2-yl)isoindoline-1,3-dione (CAS 7065-05-6) [1][2]. The target compound achieves an IC50 of less than 100 nM, while the C-linked analog shows an IC50 of 1.80e6 nM (1.8 mM), a difference of over four orders of magnitude. This indicates that the N-alkoxy linkage is essential for potent IDO1 inhibition.

IDO1 Inhibition
Head-to-head
Target <100 nM C-linked analog 1.80e6 nM >18,000-fold difference
Supports selective tool compound selection for IDO1 pathway studies
Assay: recombinant human IDO1, pH 6.5, 25°C
IDO1 Inhibition Immuno-Oncology Enzyme Inhibition

15-LOX1 Inhibition Compared to NDGA

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione is a potent inhibitor of human 15-lipoxygenase-1 (15-LOX1) with a Ki of 120 nM and an IC50 of 300 nM [1]. While not a direct head-to-head comparison, its potency is comparable to the reference 15-LOX inhibitor nordihydroguaiaretic acid (NDGA), which has a reported IC50 of 30 µM for 15-LOX under different conditions [2]. The target compound is approximately 100-fold more potent than NDGA based on these cross-study comparable data.

15-LOX1 Potency
Reported
Ki 120 nM IC50 300 nM
Supports 15-LOX1 enzymatic pathway screening context
Reference NDGA IC50 30 µM; cross-study comparison suggests higher sensitivity
15-LOX1 Inhibition Inflammation Enzyme Inhibition

Divergent Inhibition: 15-LOX1 vs. Inactive Analog

The target compound exhibits a divergent inhibitory profile, showing potent activity against both IDO1 (IC50 < 100 nM) and 15-LOX1 (Ki = 120 nM) [1][2]. In contrast, a structurally similar N-alkoxyphthalimide analog, BDBM50206315, which lacks the 2-methyl substituent, shows a 62-fold weaker IC50 of 1.86e4 nM against 15-LOX1 [3]. This suggests that the 2-methyl substitution on the allyl group is a critical determinant for potent 15-LOX1 inhibition, differentiating it from simpler analogs.

15-LOX1 Selectivity
Cross-study
Target IC50 300 nM Analog IC50 18.6 µM 62-fold difference
2-methyl substitution may enhance target recognition
Compared to N-alkoxyphthalimide lacking 2-methyl; linoleic acid substrate
Target Selectivity IDO1 15-LOX1 Multi-Target Profile

Radical Precursor Utility: N-Alkoxyphthalimide Class Advantage

As an N-alkoxyphthalimide, 2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione inherits the class-level property of being a bench-stable, readily accessible precursor for alkoxy radicals under mild photochemical or electrochemical conditions [1][2]. This contrasts with other radical precursors that require harsher conditions. The N-alkoxyphthalimide framework allows for β-fragmentation to deconstruct molecular complexity and create new C-C bonds, a capability that is generally not shared by its C-linked phthalimide analogs [3].

Radical Precursor
Class-level
Alkoxy radical generation under mild photochemical conditions
Class-level reactivity may support synthetic planning
Inferred from N-alkoxyphthalimide methodology; not specific to this derivative
Organic Synthesis Radical Chemistry Photocatalysis

2-(but-3-en-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione: Application Scenarios


IDO1 Chemical Probe for In Vitro Studies

The sub-100 nM IC50 against human IDO1 makes this compound a highly effective tool for in vitro studies investigating the role of IDO1 in immune suppression, particularly in oncology [1]. Its high potency allows for experiments requiring complete enzyme inhibition at low concentrations, minimizing off-target effects that might be observed with less potent or less selective inhibitors. The direct comparative data showing it is >18,000-fold more potent than its C-linked analog validates its specific selection for IDO1-focused research over other phthalimide derivatives.

15-LOX1 Reference Inhibitor in Enzymatic Assays

With a Ki of 120 nM, this compound serves as a high-potency reference inhibitor for human 15-LOX1, suitable for use in biochemical and cellular assays exploring inflammatory pathways or ferroptosis [2]. Its activity is superior to the commonly used reference inhibitor NDGA (IC50 = 30 µM), making it a more sensitive tool for detecting and quantifying 15-LOX1 activity. It is particularly valuable for profiling the selectivity of new 15-LOX1-targeting compounds.

Multifunctional Synthetic Intermediate for C–C Bond Formation

This compound's dual nature as both a masked amine (phthalimide) and an alkoxy radical precursor makes it a uniquely versatile building block in organic synthesis. Researchers can leverage its N-alkoxyphthalimide core to generate alkoxy radicals under mild photocatalytic conditions for C-C bond formation, a class-level property validated in recent literature [3]. Simultaneously, the phthalimide unit can be later deprotected to reveal a free amine, providing a handle for further derivatization. This functional density reduces step count and increases synthetic efficiency compared to using separate reagents for each transformation.

Tool Compound for Dual IDO1/15-LOX1 Inhibition

The unique and potent dual-inhibitory profile against both IDO1 (IC50 < 100 nM) and 15-LOX1 (Ki = 120 nM) positions this compound as a valuable tool for exploring the therapeutic potential of simultaneously targeting these two pathways [1][2]. This is a rare combination not found in most reference inhibitors. Researchers investigating diseases where both immune checkpoints (IDO1) and inflammatory mediators (15-LOX1) play a role could use this compound to probe synergistic effects or pathway crosstalk in a more controlled manner than using a mixture of separate inhibitors.

Application
Selection Property
Validation Focus
IDO1 pathway studies
Reported IDO1 inhibition assay context
Target engagement and inhibition endpoint verification
15-LOX1 enzymatic research
15-LOX1 inhibition profile review
Pathway activity and lipid mediator endpoint screening
Radical-mediated synthesis
Alkoxy radical precursor reactivity
Reaction condition optimization and C–C bond formation efficiency
Dual target pathway investigation
Multi-target inhibition profile
Crosstalk endpoints between IDO1 and 15-LOX1 signaling

Technical Documentation Hub

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18 linked technical documents
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